Cas no 1270509-68-6 (2-(1-AMINO-3-HYDROXYPROPYL)-4-METHOXYPHENOL)

2-(1-AMINO-3-HYDROXYPROPYL)-4-METHOXYPHENOL 化学的及び物理的性質
名前と識別子
-
- 2-(1-AMINO-3-HYDROXYPROPYL)-4-METHOXYPHENOL
- Benzenepropanol, γ-amino-2-hydroxy-5-methoxy-
- 1270509-68-6
- EN300-1852892
- AKOS006320093
-
- インチ: 1S/C10H15NO3/c1-14-7-2-3-10(13)8(6-7)9(11)4-5-12/h2-3,6,9,12-13H,4-5,11H2,1H3
- InChIKey: SDXNEKIWDGEYPB-UHFFFAOYSA-N
- SMILES: OCCC(C1C=C(C=CC=1O)OC)N
計算された属性
- 精确分子量: 197.10519334g/mol
- 同位素质量: 197.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 75.7Ų
2-(1-AMINO-3-HYDROXYPROPYL)-4-METHOXYPHENOL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1852892-1g |
2-(1-amino-3-hydroxypropyl)-4-methoxyphenol |
1270509-68-6 | 1g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1852892-10g |
2-(1-amino-3-hydroxypropyl)-4-methoxyphenol |
1270509-68-6 | 10g |
$4360.0 | 2023-09-18 | ||
Enamine | EN300-1852892-0.05g |
2-(1-amino-3-hydroxypropyl)-4-methoxyphenol |
1270509-68-6 | 0.05g |
$851.0 | 2023-09-18 | ||
Enamine | EN300-1852892-10.0g |
2-(1-amino-3-hydroxypropyl)-4-methoxyphenol |
1270509-68-6 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1852892-0.5g |
2-(1-amino-3-hydroxypropyl)-4-methoxyphenol |
1270509-68-6 | 0.5g |
$974.0 | 2023-09-18 | ||
Enamine | EN300-1852892-2.5g |
2-(1-amino-3-hydroxypropyl)-4-methoxyphenol |
1270509-68-6 | 2.5g |
$1988.0 | 2023-09-18 | ||
Enamine | EN300-1852892-0.25g |
2-(1-amino-3-hydroxypropyl)-4-methoxyphenol |
1270509-68-6 | 0.25g |
$933.0 | 2023-09-18 | ||
Enamine | EN300-1852892-5.0g |
2-(1-amino-3-hydroxypropyl)-4-methoxyphenol |
1270509-68-6 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1852892-1.0g |
2-(1-amino-3-hydroxypropyl)-4-methoxyphenol |
1270509-68-6 | 1g |
$1014.0 | 2023-06-03 | ||
Enamine | EN300-1852892-0.1g |
2-(1-amino-3-hydroxypropyl)-4-methoxyphenol |
1270509-68-6 | 0.1g |
$892.0 | 2023-09-18 |
2-(1-AMINO-3-HYDROXYPROPYL)-4-METHOXYPHENOL 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
2-(1-AMINO-3-HYDROXYPROPYL)-4-METHOXYPHENOLに関する追加情報
Professional Introduction to Compound with CAS No 1270509-68-6 and Product Name 2-(1-AMINO-3-HYDROXYPROPYL)-4-METHOXYPHENOL
Compound with the CAS number 1270509-68-6 and the product name 2-(1-AMINO-3-HYDROXYPROPYL)-4-METHOXYPHENOL represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in pharmaceuticals, agrochemicals, and material science. The molecular structure of this compound incorporates a phenolic moiety linked to an aminoalkyl chain, which endows it with distinctive reactivity and interaction capabilities with biological targets.
The 2-(1-AMINO-3-HYDROXYPROPYL)-4-METHOXYPHENOL structure is particularly noteworthy for its ability to engage in hydrogen bonding and metal coordination, making it a versatile candidate for drug design and material synthesis. Recent studies have highlighted its role as a chelating agent in the development of metal-based therapeutics. The presence of both hydroxyl and amino functional groups allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications.
In the realm of pharmaceutical research, 2-(1-AMINO-3-HYDROXYPROPYL)-4-METHOXYPHENOL has been explored for its potential as an intermediate in the synthesis of novel bioactive molecules. Its phenolic group can participate in various organic reactions, including esterification, etherification, and oxidation processes, facilitating the creation of complex derivatives. These derivatives may exhibit enhanced pharmacological properties, such as improved bioavailability or targeted action against specific disease pathways.
One of the most promising areas of research involving 1270509-68-6 is its application in the development of antimicrobial agents. The compound’s ability to disrupt bacterial cell membranes has been demonstrated in preliminary studies, suggesting its efficacy against resistant strains of pathogens. Furthermore, its structural features make it a suitable candidate for designing antimicrobial coatings for medical devices, potentially reducing the risk of infections associated with hospital-acquired illnesses.
The agrochemical sector has also shown interest in this compound due to its potential as a plant growth regulator or pesticide. By modulating plant hormone pathways or interfering with pest metabolism, 2-(1-AMINO-3-HYDROXYPROPYL)-4-METHOXYPHENOL could offer sustainable solutions for agricultural challenges. Its environmental compatibility is a key consideration, as researchers aim to develop agrochemicals that minimize ecological impact while maintaining efficacy.
Material science applications of 1270509-68-6 are equally intriguing. The compound’s chelating properties make it useful in catalysis and polymer chemistry. For instance, it can serve as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation. Additionally, its ability to form stable complexes with metals suggests potential uses in metal-organic frameworks (MOFs) or other advanced materials where precise control over molecular interactions is crucial.
Recent advancements in computational chemistry have further enhanced the understanding of 2-(1-AMINO-3-HYDROXYPROPYL)-4-METHOXYPHENOL’s reactivity and interactions. Molecular modeling studies have predicted novel derivatives with optimized pharmacokinetic profiles, guiding experimental synthesis efforts. These computational tools are indispensable in modern drug discovery pipelines, allowing researchers to rapidly screen vast libraries of compounds for promising candidates.
The synthesis of 1270509-68-6 presents both challenges and opportunities for chemists. While the starting materials are readily available, optimizing reaction conditions to achieve high yields and purity requires meticulous planning. Techniques such as flow chemistry and continuous manufacturing are being explored to improve scalability and reproducibility. These innovations align with broader trends in green chemistry aimed at reducing waste and energy consumption during production processes.
Ethical considerations are also integral to the development and deployment of this compound. Ensuring equitable access to derived therapeutics and minimizing environmental footprint are priorities for researchers working with 2-(1-AMINO-3-HYDROXYPROPYL)-4-METHOXYPHENOL. Collaborative efforts between academia, industry, and regulatory bodies are essential to navigate these complexities responsibly.
Looking ahead, the future applications of CAS No 1270509-68-6 appear boundless. As our understanding of molecular interactions deepens, so too will the possibilities for innovation derived from this versatile compound. Whether in medicine, agriculture, or materials science, 2-(1-AMINO-3-HYDROXYPROPYL)-4-METHOXYPHENOL stands at the forefront of chemical research—a testament to human ingenuity and the relentless pursuit of progress.
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